molecular formula C14H17N3OS B1274662 4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 590354-68-0

4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1274662
M. Wt: 275.37 g/mol
InChI Key: OWWUMHLFMGHBCB-UHFFFAOYSA-N
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Description

The compound of interest, 4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or the reaction of hydrazine with carbon disulfide or isothiocyanates. For instance, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was achieved through the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . Similar synthetic strategies could be applied to the compound , with appropriate substitutions to include the 2,5-dimethylphenoxy group.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often characterized by single-crystal X-ray diffraction, which provides precise information about the geometry of the molecule. For example, the crystal structure of a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was determined to crystallize in the monoclinic space group with specific cell parameters . The molecular geometry can also be calculated using computational methods such as Hartree-Fock (HF) and density functional theory (DFT) .

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, including alkylation, acylation, and tautomerism between thiol and thione forms. The reactivity of these compounds can be influenced by the substituents attached to the triazole ring. For example, the S-alkylation of a triazole-thiol derivative with allyl bromide was achieved using triethylamine as a base . The regioselectivity of such reactions can be investigated using computational methods like AM1 semiempirical calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as melting points, solubility, and spectral features, are typically determined experimentally. Techniques like IR, NMR, and UV-visible spectroscopy are used to characterize these compounds . Theoretical calculations can also predict properties like vibrational frequencies, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMO) . Additionally, the biological activities of these compounds can be explored theoretically, and some derivatives have been found to act as potential inhibitors of enzymes like cyclin-dependent kinase 5 .

Scientific Research Applications

  • Insecticidal Activity

    • Field : Biochemistry
    • Application : Eugenol, a compound similar to the one you mentioned, has been used to create new derivatives with enhanced insecticidal activity .
    • Method : These compounds were subjected to epoxidation conditions to give the corresponding oxiranes . They were then evaluated against their effect upon the viability of the insect cell line Sf9 (Spodoptera frugiperda) .
    • Results : Some molecules stood out in terms of toxicity towards insect cells, with morphological assessment of treated cells showing chromatin condensation and fragmentation, which are compatible with the occurrence of programmed cell death .
  • Quantitative Determination of Genotoxic Impurity

    • Field : Analytical Chemistry
    • Application : An analytical technique was developed for measuring allyl chloride, a possible genotoxic contaminant in gemfibrozil .
    • Method : A gas chromatography with a triple quadrupole mass spectrometry detector (GC-MS/MS) approach was developed and validated .
    • Results : The method was calibrated with a linearity range from 30% to 150% concentration with respect to the specification level and achieved a limit of detection (LOD) and limit of quantification (LOQ) were 0.005 ppm and 0.01 ppm, respectively, for allyl chloride .

Safety And Hazards

  • Hazard Statements : Details can be found in the Material Safety Data Sheet (MSDS).

properties

IUPAC Name

3-[(2,5-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-4-7-17-13(15-16-14(17)19)9-18-12-8-10(2)5-6-11(12)3/h4-6,8H,1,7,9H2,2-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWUMHLFMGHBCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390351
Record name 5-[(2,5-Dimethylphenoxy)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

CAS RN

590354-68-0
Record name 5-[(2,5-Dimethylphenoxy)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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